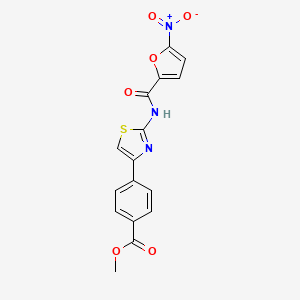

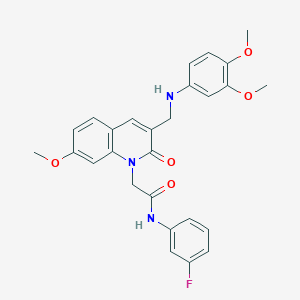

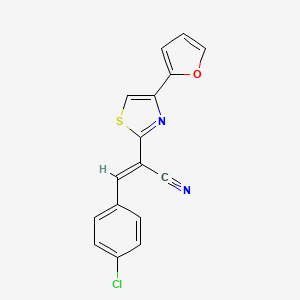

Methyl 4-(2-(5-nitrofuran-2-carboxamido)thiazol-4-yl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Applications De Recherche Scientifique

Synthesis and Medicinal Applications

- The synthesis and biological evaluation of benzothiazole derivatives, including structures similar to the specified compound, have been extensively studied for their potential as antitumor agents. For instance, benzothiazole derivatives have shown selective cytotoxicity against tumorigenic cell lines, indicating their potential in cancer therapy (Yoshida et al., 2005).

- Another study focused on the anti-leishmanial activity of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines, revealing that compounds with nitrofuran moieties exhibit significant biological activity against Leishmania major, suggesting their use in developing treatments for leishmaniasis (Tahghighi et al., 2012).

Material Science and Chemical Engineering

- Research on the solvent effects on molecular aggregation of derivatives has provided insights into the fluorescence properties of these compounds, relevant for developing fluorescent materials and sensors. For example, the study of 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol and related compounds highlights their potential in designing fluorescence-based sensors (Matwijczuk et al., 2016).

Bioactive Compound Development

- Thiazolides, including nitazoxanide and other derivatives, have been shown to possess a broad spectrum of activities against various pathogens and cancer cell lines. This includes studies demonstrating their antiparasitic activity independent of the nitro group, which is crucial for understanding the mechanism of action and for the development of new therapeutic agents (Esposito et al., 2005).

Antimicrobial and Antitumor Activities

- The antimicrobial and antitumor potential of compounds containing benzothiazole and nitrofuran moieties has been explored through synthesis and characterization of new derivatives. These studies aim to improve the efficacy and specificity of these compounds against microbial pathogens and cancer cells. For instance, di- and triorganotin(IV) carboxylates derived from a Schiff base have shown significant in vitro antimicrobial activities, opening new avenues for the use of these compounds in treating infections (Dias et al., 2015).

Orientations Futures

The future directions of research on this compound and related compounds could involve further exploration of their biological activities and potential applications. For instance, thiazole derivatives have been found to exhibit diverse biological activities, suggesting potential for further development and study .

Mécanisme D'action

Target of Action

Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .

Mode of Action

The mode of action of thiazole derivatives can vary widely depending on the specific compound and its targets. Some thiazole derivatives have been found to inhibit certain enzymes, interact with cellular receptors, or interfere with critical biochemical pathways

Biochemical Pathways

Thiazole derivatives can affect a variety of biochemical pathways, depending on their specific targets and modes of action

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of thiazole derivatives can vary widely depending on the specific compound

Result of Action

The molecular and cellular effects of thiazole derivatives can include changes in enzyme activity, alterations in cellular signaling pathways, and effects on cell growth and survival

Action Environment

The action, efficacy, and stability of thiazole derivatives can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other compounds

Propriétés

IUPAC Name |

methyl 4-[2-[(5-nitrofuran-2-carbonyl)amino]-1,3-thiazol-4-yl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O6S/c1-24-15(21)10-4-2-9(3-5-10)11-8-26-16(17-11)18-14(20)12-6-7-13(25-12)19(22)23/h2-8H,1H3,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYNNDOKENZJXOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-fluorobenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2607554.png)

![2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2607569.png)

![3-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-6-piperidin-1-ylpyridazine](/img/structure/B2607572.png)

![1-(3,4-dichlorobenzyl)-4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2607573.png)